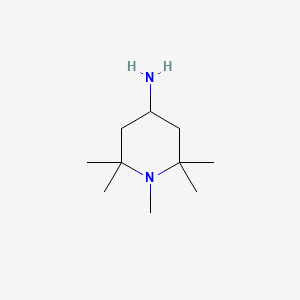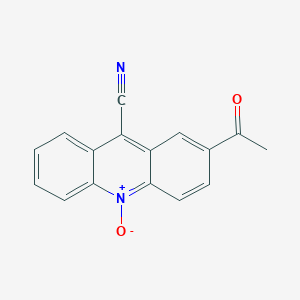
2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile
描述
2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile is a chemical compound with the molecular formula C16H10N2O2. It is known for its unique structure, which includes an acridine core with an acetyl group at the 2-position, an oxido group at the 10-position, and a carbonitrile group at the 9-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile typically involves the reaction of acridine derivatives with appropriate reagents to introduce the acetyl, oxido, and carbonitrile groups. One common method involves the oxidation of 2-acetylacridine with hydrogen peroxide in the presence of a catalyst to form the oxido group. The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide ions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, cyanide ions.
Major Products Formed
Oxidation: Further oxidized acridine derivatives.
Reduction: Amino-acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
科学研究应用
2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity .
相似化合物的比较
Similar Compounds
2-Acetylacridine: Lacks the oxido and carbonitrile groups, making it less reactive.
10-Oxidoacridine: Lacks the acetyl and carbonitrile groups, limiting its applications.
9-Cyanoacridine: Lacks the acetyl and oxido groups, affecting its chemical properties.
Uniqueness
2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile is unique due to the presence of all three functional groups (acetyl, oxido, and carbonitrile), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
属性
IUPAC Name |
2-acetyl-10-oxidoacridin-10-ium-9-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c1-10(19)11-6-7-16-13(8-11)14(9-17)12-4-2-3-5-15(12)18(16)20/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCIDRGPJGHSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3[N+](=C2C=C1)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666657 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439095-15-5 | |
| Record name | 9-Acridinecarbonitrile, 2-acetyl-, 10-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3037004.png)
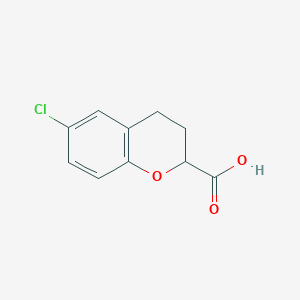
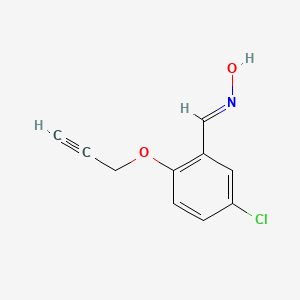
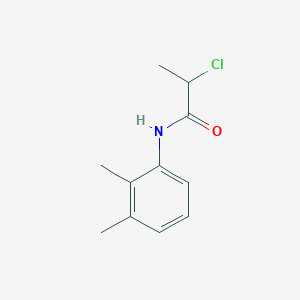
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B3037011.png)
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3037013.png)
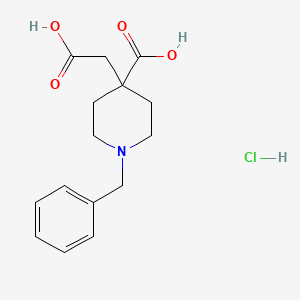
![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3037016.png)
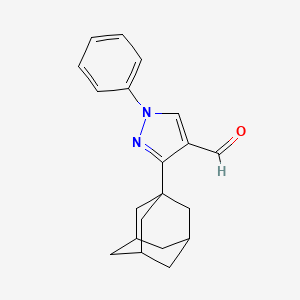
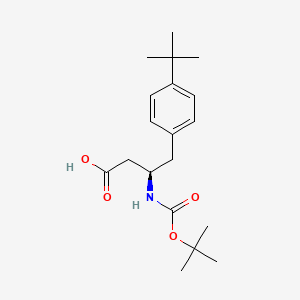
![4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3037021.png)
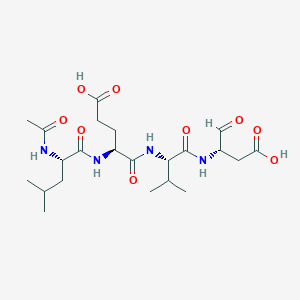
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3037023.png)
